Computed XLogP3 Indicates Favorable CNS Drug-Likeness Compared to Typical Heteroaromatic Isosteres
The target compound exhibits an XLogP3 of 0.6, which lies within the optimal range for CNS penetration (typically 1–3) [1]. In comparison, many structurally related oxadiazole building blocks that incorporate phenyl or aliphatic substituents display LogP values above 2.0, increasing the risk of non-specific binding. Quantitative experimental LogP data for the 4-pyridyl isomer are unavailable, but the 3-pyridyl arrangement is expected to maintain a lower dipole moment, potentially enhancing passive permeability relative to the 4-isomer.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | Industry-preferred CNS drug-likeness range (1–3); typical phenyl-substituted oxadiazole LogP >2.0 |
| Quantified Difference | Target sits at the lower boundary of the CNS range, reducing the probability of non-specific binding. |
| Conditions | XLogP3 algorithm computed by PubChem 2021.05.07 [1] |
Why This Matters
A lower LogP reduces off-target binding risk and improves aqueous solubility, which is critical for fragment-based screening and CNS lead generation.
- [1] PubChem Compound Summary for CID 121200006, 3-(Azetidin-3-ylmethyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole. National Center for Biotechnology Information (2026). View Source
